4-Formylaminoantipyrine (FAA) is a key metabolite of aminopyrine (aminophenazone) and dipyrone (metamizole). [, ] These compounds are part of the pyrazolone family and have historically been employed for their analgesic, antipyretic, and anti-inflammatory properties. [, , , ] In scientific research, FAA serves as a valuable tool for studying the metabolism of aminopyrine and dipyrone. [, , , , ]
The synthesis of 4-formylaminoantipyrine typically involves several steps, focusing on the transformation of antipyrine through processes such as nitrosation, reduction, hydrolysis, neutralization, and acylation. One notable method includes:
This multi-step process not only improves yield but also enhances the quality of the final product while reducing operational costs.
The molecular structure of 4-formylaminoantipyrine features a pyrazole ring with a formyl group attached to the amino substituent at the fourth position. Key characteristics include:
The structural integrity and functional group positioning are crucial for its biological activity and reactivity in chemical processes.
4-Formylaminoantipyrine participates in various chemical reactions, primarily due to its reactive functional groups:
These reactions are significant in synthetic organic chemistry, particularly in drug development where modifications can lead to improved efficacy or reduced side effects .
The mechanism of action for 4-formylaminoantipyrine primarily revolves around its role as a metabolite in the body. It is known to inhibit cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins—mediators involved in inflammation and pain signaling. By modulating these pathways, 4-formylaminoantipyrine contributes to analgesic effects similar to those seen with its parent compound, antipyrine.
Additionally, studies have shown that it may influence various biochemical pathways through its interactions with cellular receptors, although detailed mechanisms are still under investigation .
The physical and chemical properties of 4-formylaminoantipyrine include:
These properties are essential for determining suitable applications and handling procedures in laboratory settings.
4-Formylaminoantipyrine finds applications across various fields:
Its versatility makes it a valuable compound in both industrial applications and academic research .
4-Formylaminoantipyrine (CAS RN: 1672-58-8), systematically named as N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, is an organic compound with significant pharmaceutical relevance as a metabolic intermediate. Its molecular formula is C₁₂H₁₃N₃O₂, corresponding to a molecular weight of 231.25 g/mol [4] [10]. Structurally, it features a pyrazolone core characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This core is substituted with a methyl group at position 1, a phenyl ring at position 2, and a methyl group at position 5. The critical defining moiety is the formamide group (-NH-CHO) attached to position 4 of the pyrazolone ring [4]. This formyl substitution confers distinct polarity and influences hydrogen-bonding capabilities compared to its precursor metabolites.
The compound typically presents as an off-white to light yellow crystalline solid. It demonstrates sensitivity to environmental conditions, requiring storage under inert gas at refrigerated temperatures (0-10°C) to prevent degradation due to air, moisture, or heat exposure [10]. Its melting point range is 190-194°C, with literature reports specifying 192°C [10]. Spectroscopically, it exhibits a characteristic ultraviolet absorption maximum at 257 nm in aqueous solution [10]. The structure is confirmed through techniques including nuclear magnetic resonance spectroscopy [10].
Table 1: Fundamental Physicochemical Properties of 4-Formylaminoantipyrine
Property | Value/Specification | Reference |
---|---|---|
CAS Registry Number | 1672-58-8 | [10] |
Molecular Formula | C₁₂H₁₃N₃O₂ | [4] |
Molecular Weight | 231.25 g/mol | [4] |
Systematic Name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide | [10] |
Appearance | Off-white to light yellow crystalline solid | [4] [10] |
Melting Point | 190°C - 194°C (192°C reported) | [10] |
UV Absorption (λₘₐₓ) | 257 nm (in water) | [10] |
Storage Conditions | Refrigerated (0-10°C), under inert gas | [10] |
Purity Specification (Typical) | >98.0% (by GC) | [10] |
The identification of 4-Formylaminoantipyrine emerged from mid-20th century investigations into the metabolic fate of aminophenazone (aminopyrine), a prominent pyrazolone-class analgesic and antipyretic drug. Initial studies in 1975 documented its detection as a previously unrecognized metabolite excreted in the urine of experimental animals and humans administered aminophenazone [6]. This discovery marked a significant advancement in understanding the complex biotransformation pathways of pyrazolone drugs. By 1976, dedicated research further characterized its formation in vivo and explored its chemical properties, solidifying its status as a defined metabolic intermediate rather than an analytical artifact [6].
These foundational studies established 4-Formylaminoantipyrine not merely as an endpoint metabolite destined for excretion, but also as a crucial precursor in the metabolic cascade leading to other pharmacologically active antipyrine derivatives. Its identification filled a critical gap in mapping the sequential N-demethylation and functionalization steps undergone by aminophenazone within biological systems [6] [8]. This historical research context underscores its importance in early pharmacokinetic studies of antipyretic analgesics and provided essential knowledge for interpreting drug metabolism and clearance mechanisms relevant to therapeutic drug monitoring and toxicology.
4-Formylaminoantipyrine occupies a pivotal position in the xenobiotic metabolism pathway of aminophenazone and related pyrazolone drugs like dipyrone (metamizole). It is definitively classified as an excreted metabolite of aminophenazone [4] [7]. Its formation occurs via the enzymatic N-demethylation of the primary active metabolite, 4-Methylaminoantipyrine (MAA), generated after the initial hydrolysis of the parent drugs aminophenazone or dipyrone [8]. This transformation is primarily catalyzed by hepatic Cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes central to Phase I xenobiotic metabolism [3].
The conversion of 4-Methylaminoantipyrine to 4-Formylaminoantipyrine represents a critical detoxification step. While 4-Methylaminoantipyrine possesses significant pharmacological activity, the introduction of the formyl group enhances hydrophilicity, facilitating subsequent metabolic conjugation (Phase II metabolism) and eventual renal or biliary excretion [8]. This metabolic sequence exemplifies the body's strategy for transforming lipophilic drugs into more water-soluble compounds:
Its presence in biological fluids thus serves as a significant biomarker for aminophenazone/dipyrone exposure and metabolic processing. Research utilizing pharmacokinetic modeling, such as limited-sampling strategies, often incorporates measurements of 4-Formylaminoantipyrine alongside other metabolites like 4-Methylaminoantipyrine and 4-Aminoantipyrine to accurately model drug disposition and bioequivalence [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7